molecular formula C26H27FN2O2S B2758858 3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223808-86-3

3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No. B2758858
CAS RN: 1223808-86-3
M. Wt: 450.57
InChI Key: PGHJZOIUGPZVDR-UHFFFAOYSA-N
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Description

Thienoquinolines are a class of compounds that have acquired great interest due to their synthetic and biological applications . They are often used in the design of novel pharmaceutical therapies .


Synthesis Analysis

Thienoquinolines can be synthesized through various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thienoquinolines can vary based on the orientation of the two sulfur atoms in both rings. There are four regioisomers of thienothiophene, based on the orientation of two sulfur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .


Chemical Reactions Analysis

Thienoquinolines can undergo various chemical reactions. For instance, heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid can lead to the synthesis of thienopyrimidine-4-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienoquinolines can be influenced by the presence of different functional groups and the orientation of the sulfur atoms in the rings .

Mechanism of Action

While the specific mechanism of action for “3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide” is not available, similar compounds have been designed and synthesized with the goal of improving the biological activity as 17β-hydroxysteroid dehydrogenase type 2 inhibitors .

Future Directions

Thienoquinolines and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new thienoquinoline derivatives with improved biological activity .

properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJZOIUGPZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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